Cas no 13366-36-4 (Phenol,4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-)

Phenol,4,4'-(1,2-dimethyl-1,2-ethenediyl)bis- structure
13366-36-4 structure
Productnaam:Phenol,4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-
CAS-nummer:13366-36-4
MF:C16H16O2
MW:240.297044754028
CID:119512
PubChem ID:3004636

Phenol,4,4'-(1,2-dimethyl-1,2-ethenediyl)bis- Chemische en fysische eigenschappen

Naam en identificatie

    • Phenol,4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-
    • dimethylstilbestrol
    • trans-2,3-bis(4'-hydroxyphenyl)-2-butene
    • 4,4'-(1,2-Dimethyl-1,2-ethenediyl)diphenol
    • 4,4'-(2E)-but-2-ene-2,3-diyldiphenol
    • 4,4'-Stilbenediol, alpha,alpha'-dimethyl
    • alpha,alpha'-Dimethyl-4,4'-stilbenediol
    • 4-[(E)-3-(4-hydroxyphenyl)but-2-en-2-yl]phenol
    • 13366-36-4
    • 4,4'-(1,2-dimethyl-1,2-ethenediyl)bis(phenol) (E)-
    • NSC45946
    • NSC-45946
    • NSC 45946
    • BDBM50410510
    • Dimethylstilbesterol
    • CHEMBL269003
    • AI3-61021
    • 30L22Q8N9M
    • Phenol,4'-(1,2-dimethyl-1,2-ethenediyl)bis-, (E)-
    • NSC-658943
    • 4,4'-Stilbenediol, alpha,alpha'-dimethyl-, (E)-
    • UNII-30L22Q8N9M
    • Dimethylstilboestrol
    • SCHEMBL125634
    • 4,4'-Stilbenediol, .alpha.,.alpha.'-dimethyl-, (E)-
    • dimethylstibestrol
    • 4, .alpha.,.alpha.'-dimethyl-, (E)-
    • Q27116241
    • NSC658943
    • SCHEMBL125635
    • 4,2-dimethyl-1,2-ethenediyl)bis(phenol) (E)-
    • .alpha.,4'-stilbenediol (E)-
    • 4-[(E)-2-(4-hydroxyphenyl)-1-methyl-prop-1-enyl]phenol
    • DTXSID2022468
    • .alpha.,.alpha.'-Dimethyl-4,4'-stilbenediol
    • alpha,alpha'-Dimethyl-4,4'-stilbenediol (E)-
    • 4, trans-.alpha.,.alpha.'-dimethyl-
    • Phenol, 4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-
    • Phenol, 4,4'-((1E)-1,2-dimethyl-1,2-ethenediyl)bis-
    • 552-80-7
    • (E)-4,4'-(1,2-Dimethyl-1,2-ethenediyl)bisphenol
    • CHEBI:34717
    • BIDD:ER0155
    • Phenol, 4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-, (E)-
    • Inchi: InChI=1S/C16H16O2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-10,17-18H,1-2H3/b12-11+
    • InChI-sleutel: XPINIPXARSNZDM-VAWYXSNFSA-N
    • LACHT: OC1=CC=C(/C(=C(/C2=CC=C(O)C=C2)\C)/C)C=C1

Berekende eigenschappen

  • Exacte massa: 240.11508
  • Monoisotopische massa: 240.115
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 2
  • Complexiteit: 262
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.7
  • Topologisch pooloppervlak: 40.5Ų

Experimentele eigenschappen

  • Dichtheid: 1.148
  • Kookpunt: 381°Cat760mmHg
  • Vlampunt: 178.8°C
  • Brekindex: 1.624
  • PSA: 40.46
  • LogboekP: 4.04840

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